molecular formula C19H26N2O B5592608 2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol

2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol

Cat. No.: B5592608
M. Wt: 298.4 g/mol
InChI Key: ZUPYNWDCBKQTIH-UHFFFAOYSA-N
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Description

2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol is a useful research compound. Its molecular formula is C19H26N2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.204513457 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Inorganic Chemistry

The compound 2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol has been explored in inorganic chemistry, particularly in the context of zinc complexes. Research conducted by Orio et al. (2010) on Schiff bases including this compound has shown that they form zinc bis-phenolate complexes, which exhibit unique redox properties. These complexes are characterized by their cyclic voltammetry curves showing reversible waves attributed to the oxidation of phenolates into phenoxyl radicals. The study provides insights into the spin interaction in these complexes, highlighting their potential application in inorganic chemistry and materials science (Orio et al., 2010).

2. Catalytic Activities

In catalysis, this compound has shown potential in oxotransfer reactions. Hossain et al. (2017) investigated the catalytic activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand, including 2,4-di-tert-butyl-6-(((2-hydroxy-2-phenylethyl)amino)methyl)phenol. The study demonstrated the capability of these complexes to catalyze epoxidation and sulfoxidation reactions, suggesting their application in organic synthesis and industrial processes (Hossain et al., 2017).

3. Photoluminescent Properties

The photoluminescent properties of derivatives of this compound have been explored in materials science. Eseola et al. (2011) synthesized a series of derivatives and analyzed their luminescent properties. The study found that oxazole derivatives displayed higher photoluminescence efficiencies, suggesting potential applications in the development of luminescent materials and sensors (Eseola et al., 2011).

4. Quantum-Chemical Calculations

Quantum-chemical calculations have been performed on similar compounds to predict their optimized state and molecular orbital participation in spectrum formation. Zhang Yan et al. (2022) conducted theoretical calculations on 2,4-di-tert-butyl-6-(p-tolylamino) phenol compounds, providing a basis for understanding the electronic properties and reactivity of these compounds (Zhang Yan et al., 2022).

5. Synthesis and Structural Analysis

The synthesis and structural analysis of this compound and its derivatives have also been a subject of research. Studies like that of Garza-Ortiz et al. (2013) provide insights into the synthetic routes and molecular structures of related compounds, laying the groundwork for their application in various fields of chemistry and materials science (Garza-Ortiz et al., 2013).

Future Directions

The future directions for the study of “2,4-di-tert-butyl-6-(pyridin-2-ylamino)phenol” could include further investigation into its redox properties, potential applications in catalysis, and its safety and hazards. Further studies could also explore its potential uses in organic transformations and small molecule activation .

Properties

IUPAC Name

2,4-ditert-butyl-6-(pyridin-2-ylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-18(2,3)13-11-14(19(4,5)6)17(22)15(12-13)21-16-9-7-8-10-20-16/h7-12,22H,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPYNWDCBKQTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=N2)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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